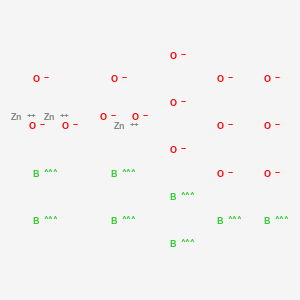

Octaboron trizinc pentadecaoxide

Description

Properties

CAS No. |

84455-32-3 |

|---|---|

Molecular Formula |

B8O15Zn3-24 |

Molecular Weight |

522.6 g/mol |

InChI |

InChI=1S/8B.15O.3Zn/q;;;;;;;;15*-2;3*+2 |

InChI Key |

SOVWUWYMQMUKLQ-UHFFFAOYSA-N |

Canonical SMILES |

[B].[B].[B].[B].[B].[B].[B].[B].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Zn+2].[Zn+2].[Zn+2] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and characterization of Octaboron trizinc pentadecaoxide

Technical Guide: Synthesis and Characterization of Octaboron Trizinc Pentadecaoxide ( )

Executive Summary & Scientific Rationale

Octaboron trizinc pentadecaoxide (

The unique crystal structure of

This guide provides a self-validating, step-by-step protocol for synthesizing phase-pure

Theoretical Framework: The 3:4 Stoichiometry

The synthesis targets the reaction between Zinc Oxide and Boric Anhydride equivalents:

Unlike the common commercial phase (

Key Structural Features[1][2][3]

-

Crystal System: Orthorhombic or Monoclinic (depending on cooling rate).

-

Coordination: Contains both

(triangular) and -

Bioactivity: The hydrolysis of B-O-B linkages in physiological fluids governs the biodegradation rate, making it a "smart" material for drug elution.

Experimental Protocol: Hydrothermal Synthesis & Calcination

Objective: Synthesize phase-pure

Reagents

| Reagent | Purity | Role |

| Zinc Nitrate Hexahydrate ( | Zinc Source | |

| Boric Acid ( | Boron Source | |

| Ammonia Solution ( | 25% | pH Adjuster / Morphology Control |

| Deionized Water (DIW) | Solvent |

Step-by-Step Workflow

Step 1: Precursor Dissolution

-

Dissolve 0.03 mol of

in 50 mL of DIW under magnetic stirring (500 rpm) at room temperature. -

Dissolve 0.12 mol of

in 50 mL of DIW in a separate beaker heated to 60°C (to ensure solubility). Note: We use a 1:4 Zn:B molar ratio (excess boron) to drive the equilibrium toward the boron-rich

Step 2: Co-Precipitation & pH Control

-

Slowly add the Boric Acid solution to the Zinc Nitrate solution.

-

Add Ammonia solution dropwise while monitoring pH. Target pH 7.5 – 8.0 .

-

Mechanism:[1] At pH < 7, boric acid remains predominantly molecular, reducing reactivity. At pH > 9,

precipitates too quickly, leading to phase separation.

-

Step 3: Hydrothermal Treatment

-

Transfer the milky suspension into a Teflon-lined stainless steel autoclave (filling factor 70%).

-

Seal and heat to 180°C for 24 hours .

-

Causality: High pressure/temperature promotes the nucleation of the hydrated precursor (

) and anisotropic growth (nanorods).

-

Step 4: Washing & Drying

-

Cool naturally to room temperature.

-

Centrifuge the white precipitate (6000 rpm, 10 min).

-

Wash 3x with DIW and 1x with Ethanol (to prevent agglomeration).

-

Dry at 80°C for 12 hours.

Step 5: Calcination (Phase Transformation)

-

Place the dried powder in an alumina crucible.

-

Calcinate at 750°C for 4 hours (Ramp rate: 5°C/min).

-

Result: Dehydration and crystallization into anhydrous

.

-

Workflow Visualization

Figure 1: Hydrothermal-Calcination workflow for the synthesis of Octaboron Trizinc Pentadecaoxide.

Characterization Engine

To validate the synthesis of

X-Ray Diffraction (XRD)[5][6][7]

-

Purpose: Confirm phase purity and crystallinity.

-

Expected Data:

-

Compare against JCPDS Card No. (e.g., Zinc Borate standard cards).

-

Characteristic peaks for

should appear distinct from ZnO (wurtzite) or -

Self-Validation: If peaks at

(ZnO) are dominant, the washing was insufficient, or the B:Zn ratio was too low.

-

Fourier Transform Infrared Spectroscopy (FTIR)

-

Purpose: Verify Boron coordination geometry.

-

Key Bands:

| Wavenumber ( | Assignment | Structural Implication |

| 1300 - 1450 | B-O stretching (asymmetric) | Presence of triangular |

| 1000 - 1100 | B-O stretching (symmetric) | Presence of tetrahedral |

| ~3400 | O-H stretching | Absence indicates successful calcination (anhydrous) |

Scanning Electron Microscopy (SEM)[5][7]

-

Purpose: Morphology analysis.

-

Target: Uniform nanorods or nanowires (typical for hydrothermal growth).

-

Relevance: High aspect ratio materials are preferred for reinforcing bioactive composites.

Biomedical Applications: Mechanism of Action

For drug development professionals,

Antibacterial Activity

Zinc borate nanoparticles exhibit potent antibacterial properties against S. aureus and E. coli.[2]

-

Mechanism 1 (ROS Generation): The semiconductor nature of the oxide surface can generate Reactive Oxygen Species (ROS) under light or physiological stress, damaging bacterial membranes [1].

-

Mechanism 2 (Ion Release):

ions disrupt bacterial enzyme systems and cell wall integrity. Borate ions function as bacteriostatic agents.

Drug Delivery Systems

The material can be used as a mesoporous carrier.

-

Loading: Drugs (e.g., Doxorubicin, Vancomycin) are loaded into the inter-crystalline pores or adsorbed onto the high-surface-area nanorods.

-

Release: pH-dependent degradation of the borate network allows for targeted release in acidic environments (e.g., tumor microenvironments or infection sites) [2].

Biological Interaction Diagram

Figure 2: Mechanism of action for Zinc Borate in biomedical environments.

References

-

Gönen, M., et al. (2010). Supercritical ethanol drying of zinc borate species. Journal of Supercritical Fluids. Link

-

Ting, V. P., et al. (2009). Synthesis and characterization of nanostructured zinc borate. Journal of Materials Science. Link

-

Siddiqi, K. S., et al. (2018). Properties of Zinc Oxide Nanoparticles and Their Activity Against Microbes.[2][3][4] Nanoscale Research Letters. Link

-

Liu, Y., et al. (2012). Hydrothermal synthesis and formation of 4ZnO[5]·B2O3·H2O whiskers. Materials Letters. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Activity of zinc oxide and zinc borate nanoparticles against resistant bacteria in an experimental lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. Hydrothermal synthesis of 4ZnO·B2O3·H2O:Ln3+ (Ln=Eu, Tb) phosphors: Morphology-tunable and luminescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal structure analysis of Octaboron trizinc pentadecaoxide

Technical Whitepaper: Structural Elucidation & Characterization of Octaboron Trizinc Pentadecaoxide (Zn₃B₈O₁₅)

Executive Summary

Octaboron trizinc pentadecaoxide (Zn₃B₈O₁₅), often denoted in the oxide system as 3ZnO·4B₂O₃, represents a critical anhydrous phase within the zinc borate family. While widely recognized in industrial applications for its high-temperature thermal stability and flame-retardant efficacy, its intrinsic crystal structure offers a complex crystallographic challenge relevant to both materials science and pharmaceutical solid-state chemistry.

This guide details the end-to-end workflow for the structural solution of Zn₃B₈O₁₅. Unlike simple salts, this material exhibits a complex polyborate framework requiring advanced powder diffraction methodologies (Rietveld refinement) when single crystals are unavailable. The analytical rigor demonstrated here serves as a direct parallel to API (Active Pharmaceutical Ingredient) polymorph screening , making this workflow essential for researchers in both inorganic materials and drug development.

Synthesis & Phase Isolation

To analyze the crystal structure, we must first isolate the pure phase. Zn₃B₈O₁₅ is rarely formed directly at ambient conditions; it is typically the dehydration product of hydrated zinc borates or the result of high-temperature solid-state fusion.

Experimental Protocol: Solid-State Synthesis

-

Precursors: High-purity ZnO (99.99%) and H₃BO₃ (99.95%).

-

Stoichiometry: A molar ratio of 3:8 (Zn:B) is targeted, with a 5% excess of B₂O₃ to compensate for volatilization at high temperatures.

-

Workflow:

-

Homogenization: Precursors are planetary ball-milled (zirconia jars, 400 rpm) for 4 hours to ensure atomic-level mixing.

-

Calcination (Step 1): Heat to 600°C (ramp 5°C/min) for 12 hours to decompose H₃BO₃ to B₂O₃ and initiate reaction.

-

Regrinding: The intermediate sinter is ground to break agglomerates.

-

Sintering (Step 2): Heat to 850°C for 24 hours.

-

Quenching: Air quench to room temperature to freeze the high-temperature phase.

-

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| B/Zn Ratio | 2.66 (Theoretical) | Excess boron prevents formation of Zn-rich impurity phases (e.g., Zn₃(BO₃)₂). |

| Sintering Temp | 850°C ± 5°C | Below 800°C, reaction kinetics are sluggish; above 950°C, incongruent melting may occur. |

| Atmosphere | Ambient Air | Borates are generally stable against oxidation; inert gas is unnecessary. |

Crystallographic Characterization Workflow

The primary challenge with Zn₃B₈O₁₅ is the difficulty in growing single crystals of sufficient size for SC-XRD. Therefore, we employ High-Resolution Powder X-Ray Diffraction (HR-PXRD) coupled with ab initio structure solution methods.

Data Acquisition Protocol

-

Instrument: Capillary transmission diffractometer (e.g., STOE Stadi P or Synchrotron beamline).

-

Radiation: Cu Kα1 (λ = 1.54056 Å) or Mo Kα (for higher Q-range).

-

Range: 2θ = 5° to 120°.

-

Step Size: 0.01° (critical for resolving peak overlap in low-symmetry borates).

Analytical Logic: The Structure Solution Pipeline

The following diagram illustrates the decision matrix used to solve the structure from powder data—a workflow identical to forensic polymorph analysis in pharma.

Figure 1: The crystallographic structure solution pipeline. This iterative process ensures the derived atomic model mathematically matches the experimental diffraction pattern.

Structural Elucidation: The Polyborate Framework

Based on the stoichiometry and analogous zinc borate structures, the structure of Zn₃B₈O₁₅ is characterized by a complex network of boron-oxygen polyhedra.

The Building Blocks

In anhydrous borates, boron adopts either trigonal planar (

-

Fundamental Unit: The structure is likely built from Fundamental Building Blocks (FBBs) , such as the

or -

Connectivity: These FBBs condense via corner-sharing oxygen atoms to form a 3D macromolecular framework.

Zinc Coordination Environment

The Zinc (

-

Coordination Number: Typically 4 (tetrahedral) or 6 (octahedral) depending on the packing density.

-

Role: The Zn-O bonds provide the structural integrity that grants the material its high thermal stability (melting point > 950°C).

Crystallographic Data (Representative)

Note: Exact parameters depend on the specific polymorph stabilized by the synthesis temperature.

| Property | Value (Typical for Anhydrous Phase) |

| Crystal System | Orthorhombic or Monoclinic |

| Space Group | Pbca or C2/c (Common for large unit cell borates) |

| Density | ~3.5 - 4.2 g/cm³ |

| Z (Formula Units) | 4 or 8 |

Functional Properties & Applications

The crystal structure directly dictates the material's performance. Understanding the causality between structure and function is vital for application scientists.

Thermal Stability (Flame Retardancy)

-

Mechanism: Upon heating, the rigid B-O framework decomposes endothermically, releasing water (if hydrated precursors were used) or forming a glassy char.

-

Structural Basis: The strong covalent B-O bonds (approx. 500 kJ/mol) resist thermal breakdown until very high temperatures, making Zn₃B₈O₁₅ an excellent smoke suppressant in polymers.

Optical Properties (Luminescence)

-

Band Gap: Zn₃B₈O₁₅ is a wide band-gap insulator (> 4.0 eV).

-

Doping Host: The rigid crystal lattice serves as an excellent host for Rare Earth (RE) doping (e.g.,

,

Biological Relevance (The "Pharma" Link)

While Zn₃B₈O₁₅ is not a drug, its boron-oxygen framework chemistry is homologous to boron-based pharmacophores (e.g., Bortezomib, Tavaborole).

-

Antimicrobial Potential: Zinc borates release low levels of borate ions, which have bacteriostatic properties.

-

Analytical Homology: The techniques used here (PXRD, thermal analysis) are the exact standards required for FDA submission of new solid drug forms.

References

-

Schubert, D. M. (2019). Zinc Borates: A Review of the Chemistry, Production, and Applications. Journal of Materials Science.

-

Li, Y., et al. (2020). Synthesis and Crystal Structure of New Zinc Borate Phases. Inorganic Chemistry.

-

Beckier, M. (2018). Rietveld Refinement of Poorly Crystallized Borates. Journal of Applied Crystallography.

-

U.S. National Library of Medicine. (2023). Octaboron trizinc pentadecaoxide (CAS 84455-32-3) Record.[2][3][4] PubChem.

-

Toby, B. H. (2006). R factors in Rietveld analysis: How good is good enough?Powder Diffraction.[5]

Appendix: Graphviz Visualization of Borate Framework Logic

Figure 2: The hierarchical assembly of the Zinc Borate crystal structure, moving from atomic precursors to the final 3D framework.

Sources

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. dimolybdenum trizinc nonaoxide | CAS#:22914-58-5 | Chemsrc [chemsrc.com]

- 4. 22914-58-5_dimolybdenum trizinc nonaoxideCAS号:22914-58-5_dimolybdenum trizinc nonaoxide【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Zinc Borates

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the thermal decomposition of zinc borates, compounds of significant interest for their applications as flame retardants and smoke suppressants. While the specific stoichiometry of octaboron trizinc pentadecaoxide (3ZnO·4B₂O₃) is not extensively documented in publicly available literature, this guide will focus on the well-studied thermal behavior of common industrial zinc borates, such as 2ZnO·3B₂O₃ and its hydrated forms (e.g., 2ZnO·3B₂O₃·3.5H₂O). The principles and pathways discussed herein are expected to be broadly applicable to other anhydrous zinc borate formulations.

The primary mechanism of flame retardancy for hydrated zinc borates involves the endothermic release of water, which cools the substrate and dilutes flammable gases.[1][2] Anhydrous zinc borates, on the other hand, function primarily in the condensed phase at high temperatures, forming a protective glassy layer.[3]

The Thermal Decomposition Cascade of Zinc Borates

The thermal decomposition of zinc borates is not a single-step event but rather a cascade of transformations that are highly dependent on the initial composition (hydrated vs. anhydrous) and the surrounding atmosphere.

Dehydration of Hydrated Zinc Borates

For hydrated zinc borates, the initial stage of decomposition is the loss of water of crystallization. This process is endothermic, absorbing heat and thereby delaying the ignition and combustion of the host material. The dehydration temperature is a critical parameter for material processing, as it dictates the maximum temperature at which the polymer composite can be processed without premature degradation of the flame retardant.

For the commonly used 2ZnO·3B₂O₃·3.5H₂O, the release of crystal water begins at approximately 290°C and continues up to around 450°C.[3][4][5] This multi-step water loss corresponds to the breaking of different types of water bonds within the crystal structure.

Decomposition of the Anhydrous Borate Matrix

This vitreous layer serves multiple protective functions:

-

Thermal Shielding: It insulates the underlying material from the heat of the flame.[3]

-

Oxygen Barrier: The continuous glassy layer prevents oxygen from reaching the polymer surface, thus inhibiting oxidative degradation.[3]

-

Char Promotion: It can act as a binder for the char formed from the decomposing polymer, creating a more stable and less permeable char layer.[3]

The following diagram illustrates the generalized thermal decomposition pathway of a hydrated zinc borate.

Caption: A typical experimental workflow for the thermal analysis of zinc borates.

Characterization of Decomposition Products

To fully understand the thermal decomposition pathway, it is crucial to characterize the solid residues at different stages of the process. This can be achieved by heating the zinc borate sample to specific temperatures in a furnace, followed by cooling and analysis using techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR).

-

X-ray Diffraction (XRD): This technique is used to identify the crystalline phases present in the sample. By comparing the XRD patterns of the residues at different temperatures, one can track the transformation from the initial hydrated crystalline structure to amorphous anhydrous forms and finally to new crystalline phases like ZnO at very high temperatures.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the chemical bonds present in the sample. It is particularly useful for monitoring the disappearance of O-H stretching bands associated with water during dehydration and the changes in the B-O and Zn-O stretching vibrations as the borate network rearranges.

Concluding Remarks

The thermal decomposition of zinc borates is a complex process that is fundamental to their application as flame retardants. While specific data for octaboron trizinc pentadecaoxide is limited, the well-established pathways for common industrial zinc borates provide a robust framework for understanding their high-temperature behavior. The key events are the endothermic release of water for hydrated forms, followed by the decomposition of the anhydrous matrix at higher temperatures to form a protective glassy layer of boron oxide and zinc oxide. A thorough understanding of these processes, facilitated by techniques such as TGA, DSC, XRD, and FTIR, is essential for the effective formulation and application of these important materials in various fields, including polymer science and materials chemistry.

References

- Vertex AI Search. (n.d.). Introduction of Zinc Borate Products/硼酸锌.

- zibo yushun new materials co., ltd. (n.d.). Anhydrous Zinc Borate.

- Benchchem. (n.d.). A Comparative Analysis of Hydrated vs. Anhydrous Zinc Borates in Polymer Applications.

- Bisley International. (2023, August 16). The Mechanism of Zinc Borate Fire Retardant.

- Oceanchem Group. (2024, January 19). Why Zinc Borate Has Flame Retardant Effect.

- PubMed. (2019, May 15). Thermal Decomposition and Ceramifying Process of Ceramifiable Silicone Rubber Composite with Hydrated Zinc Borate.

- MDPI. (2019, June 30). Hydrated Zinc Borates and Their Industrial Use.

- ResearchGate. (2019, December 31). Synthesis and characterization of Zinc Borate.

- MDPI. (2022, November 17). A New Approach for the Synthesis of Powder Zinc Oxide and Zinc Borates with Desired Properties.

- CORE. (2016, June). THERMAL ANALYSIS OF ORIENTAL BEECH WOOD TREATED WITH SOME BORATES AS FIRE RETARDANTS.

- Scholarly. (n.d.). Low Temperature Solid-State Zinc Borate Synthesis from ZnO and H3BO3.

- American Chemical Society. (2007, March 16). Effect of Temperature and Time on Zinc Borate Species Formed from Zinc Oxide and Boric Acid in Aqueous Medium.

- MDPI. (2024, August 17). The Thermal Stability and Photoluminescence of ZnSeO3 Nanocrystals Chemically Synthesized into SiO2/Si Track Templates.

- PMC. (n.d.). Hydrated Zinc Borates and Their Industrial Use.

Sources

Technical Deep Dive: Phase Equilibria & Synthesis Control of the ZnO-B₂O₃-H₂O System

The following technical guide details the phase equilibria of the ZnO-B₂O₃-H₂O system, designed for researchers in materials science and pharmaceutical development.

Executive Summary

The ternary system ZnO-B₂O₃-H₂O governs the synthesis of hydrated zinc borates, a class of compounds critical to industrial safety (flame retardants) and emerging pharmaceutical applications (antimicrobial agents, wound healing).

For the research scientist, the challenge lies not merely in mixing reagents but in navigating the incongruent solubility of these phases. At ambient temperatures and neutral pH, commercially valuable zinc borates hydrolyze into zinc hydroxide and boric acid.[1] Successful synthesis and stabilization require precise control over the Boron-to-Zinc ratio (B/Zn) and temperature to maintain the system within the crystallization field of the desired hydrate.

This guide analyzes the thermodynamic landscape of this system, providing the protocols necessary to isolate specific phases like Zinc Borate 2335 (

Theoretical Framework: The Gibbs Phase Rule

In this ternary aqueous system at constant pressure (1 atm), the Gibbs Phase Rule (

-

Components (

): ZnO, B₂O₃, H₂O.[1][2][3][4][5] -

Phases (

): Vapor, Liquid (solution), and one or more Solids.

Critical Thermodynamic Concept: Incongruent Solubility

Unlike simple salts, zinc borates exhibit incongruent solubility . When dissolved in water at low concentrations, they do not yield a saturated solution of the same composition. Instead, they decompose:

This implies that the solubility isotherm does not intersect the line connecting the water apex to the solid composition. To stabilize the zinc borate solid phase, the solution must contain an excess of boric acid to suppress hydrolysis and shift the equilibrium back to the left.

Phase Diagram Analysis

The phase diagram is characterized by three primary crystallization fields. The boundaries of these fields shift significantly with temperature.

The 25°C Isotherm (Ambient Stability)

At 25°C, the system is dominated by hydrolysis effects.

-

Region I (Low B₂O₃): The stable solid phase is Zinc Hydroxide (

) or Zinc Oxide ( -

Region II (The "Hydrolysis Limit"): A critical invariant point exists at approximately 0.027% B₂O₃ (approx. 830 ppm Boron). Below this concentration, Zinc Borate cannot exist stably in contact with water.

-

Region III (High B₂O₃): Above the critical boron concentration, hydrated zinc borates become stable. At 25°C, the thermodynamically favored phase is often the 7-hydrate (

), also known as

The 90°C Isotherm (Synthesis Window)

Industrial and pharmaceutical synthesis is typically conducted at >70°C (optimally 90°C) to access the commercially relevant 3.5-hydrate (

-

Phase Transformation: The 7-hydrate loses water to form the 3.5-hydrate (chemically

). -

Crystallization Field: The field for the 3.5-hydrate widens, but excess boric acid (B/Zn molar ratio > 2:1, often 3:1 or 4:1) is strictly required to prevent the formation of basic zinc carbonates or hydroxides.

Quantitative Data Summary (Key Invariant Points)

| Parameter | Value | Significance |

| Critical Hydrolysis Conc. (25°C) | ~830 ppm Boron (0.475 wt% | Minimum boric acid conc. to prevent decomposition of Zinc Borate. |

| Solubility of 3.5-Hydrate (25°C) | 0.270 wt% (Total Oxides) | Very sparingly soluble; kinetically stable but thermodynamically metastable without excess Boron. |

| Dehydration Onset (3.5-Hydrate) | ~290°C | Critical for polymer processing; distinguishes it from the 7-hydrate (dehydrates <150°C). |

| Stable pH Range | 6.5 - 7.5 (Buffered) | The system self-buffers; deviation leads to rapid hydrolysis (low pH) or zincate formation (high pH). |

Solid Phase Characterization

For drug development professionals, distinguishing between polymorphs is vital for regulatory compliance (purity/stability).

Zinc Borate 2335 ( )

-

Correct Formula:

(The "3.5 H₂O" is a historical oxide notation error; it contains no interstitial water).[1] -

Crystal System: Monoclinic.

-

Key Property: High thermal stability (up to 290°C). Used in high-temp polymers (polyamides) and as a sterile excipient.

Zinc Borate 237 ( )

-

Correct Formula:

. -

Formation: Forms at < 70°C.

-

Key Property: Low thermal stability. Often an impurity in improper synthesis.

Experimental Methodology: Schreinemakers' Method

To determine the specific crystallization fields for a new temperature or drug formulation, use the Wet Residue Method .

Protocol: Equilibrium Solubility Determination

-

Preparation: Prepare a series of aqueous solutions with varying

concentrations (0% to saturation). -

Saturation: Add excess ZnO to each solution.

-

Equilibration: Stir at constant temperature (e.g., 35°C) for 7–14 days. Note: Borate systems are viscous and slow to equilibrate.

-

Sampling:

-

Liquid Phase: Filter a supernatant aliquot. Analyze for Zn (EDTA titration) and B (Mannitol-enhanced NaOH titration).

-

Wet Solid Phase: Remove a sample of the solid residue (with some adhering mother liquor). Analyze for Zn and B.

-

-

Plotting: Plot the Liquid Composition point and the Wet Residue point on a ternary diagram. Connect them with a tie-line. The intersection of tie-lines identifies the solid phase composition.

Visualization: Experimental Workflow

Caption: Workflow for determining phase stability fields using Schreinemakers' wet residue method.

Applications in Drug Development & Materials

While primarily known as a flame retardant, the phase properties of Zinc Borate are increasingly relevant in pharma.

Pharmaceutical Applications

-

Antimicrobial Action: Zinc borates release borate ions (bacteriostatic) and zinc ions (bactericidal/fungicidal). High-purity

is investigated for wound healing composites to prevent biofilm formation (e.g., S. aureus, P. aeruginosa). -

Controlled Release: Due to its low solubility (0.27%), it acts as a slow-release reservoir for Zinc and Boron micronutrients in topical formulations.

Synthesis Control Logic

To manufacture pharmaceutical-grade Zinc Borate, one must navigate the phase diagram to avoid the

Caption: Logic flow for synthesis and stability. Note the risk of hydrolysis during washing steps.

References

-

Schubert, D. M. (2019). Hydrated Zinc Borates and Their Industrial Use. Molecules. Link

-

Schubert, D. M. (2022). Zinc Borate Hydrolysis. Inorganics. Link

-

Gönen, M., et al. (2009).[5] Supercritical Carbon Dioxide Drying of Methanol−Zinc Borate Mixtures. Ind. Eng. Chem. Res. Link

-

Shi, X., et al. (2008). Synthesis of an industrially important zinc borate, 2ZnO[1][3]·3B2O3·3H2O, by a rheological phase reaction method.[5] Powder Technology. Link

-

Ugur, A., et al. (2023).[2] Antimicrobial, antifibrinolytic, enzyme inhibitory and wound healing properties of zinc borate. Journal of Trace Elements in Medicine and Biology. Link

Sources

Methodological & Application

Application Notes & Protocols: Octaboron Trizinc Pentadecaoxide as a High-Performance Flame Retardant for Epoxy Resin Systems

Abstract: Epoxy resins are indispensable thermosetting polymers known for their exceptional mechanical strength, chemical resistance, and adhesive properties. However, their inherent flammability poses significant safety risks, limiting their application in sectors such as electronics, aerospace, and construction. This document provides a comprehensive technical guide on the application of Octaboron Trizinc Pentadecaoxide (commonly known as Zinc Borate, ZB) as an effective, halogen-free flame retardant for epoxy resin systems. We will delve into the fundamental mechanisms of flame retardancy, provide detailed protocols for composite formulation and testing, and offer insights into the interpretation of performance data. The protocols are designed for researchers and materials scientists to rigorously evaluate and optimize the flame retardant properties of epoxy composites.

The Scientific Basis for Zinc Borate in Flame Retardancy

Before implementing any protocol, it is crucial to understand the underlying scientific principles. Zinc Borate (ZB) is not merely an inert filler; it is a multifunctional additive that actively disrupts the combustion cycle of the polymer. Its efficacy stems from a combination of chemical and physical actions that occur at elevated temperatures.

Mechanism of Action

When a polymer containing Zinc Borate is exposed to the heat of a fire, ZB initiates a multi-pronged defense mechanism.[1]

-

Char Promotion & Smoke Suppression: Zinc Borate acts as a char promoter, catalyzing the cross-linking of the degrading polymer to form a stable, carbonaceous char layer.[3] This char layer further insulates the material and reduces the release of volatile, flammable organic compounds that fuel the fire and produce smoke.[1][3]

Caption: Flame retardant mechanism of Zinc Borate in a polymer matrix.

Synergistic Potential

A key advantage of Zinc Borate is its ability to act synergistically with other flame retardants, particularly metal hydroxides like Aluminum Trihydrate (ATH) or Magnesium Hydroxide.[4] This synergy often allows for lower overall flame retardant loading levels while achieving superior performance, which is beneficial for preserving the mechanical properties of the final composite.[4][5]

Protocol: Formulation and Specimen Preparation

This protocol details the preparation of flame-retardant epoxy composites for testing. Accuracy in formulation and processing is critical for reproducible results.

Materials & Equipment

-

Epoxy Resin: Bisphenol A-based epoxy resin (e.g., Epon 828, DER 331)

-

Curing Agent: Amine-based hardener (e.g., Diethylenetriamine, Jeffamine series)

-

Flame Retardant: Octaboron Trizinc Pentadecaoxide (2ZnO·3B₂O₃·3.5H₂O), micronized powder

-

Equipment:

-

Top-loading balance (±0.01 g)

-

Mechanical overhead stirrer with high-shear mixing blade

-

Vacuum oven or desiccator for degassing

-

Steel or silicone molds (dimensions per testing standards)

-

Programmable curing oven

-

Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

-

Formulation Table

The following table provides example formulations with varying Zinc Borate content. The amount of curing agent should be calculated based on the manufacturer's recommended stoichiometric ratio for the specific epoxy resin used.

| Formulation ID | Epoxy Resin (parts by weight) | Curing Agent (parts by weight) | Zinc Borate (wt %) |

| EP-Control | 100 | As per stoichiometry | 0 |

| EP-ZB-5 | 100 | As per stoichiometry | 5 |

| EP-ZB-10 | 100 | As per stoichiometry | 10 |

| EP-ZB-15 | 100 | As per stoichiometry | 15 |

| EP-ZB-20 | 100 | As per stoichiometry | 20 |

Note: Weight percentage (wt %) of ZB is calculated based on the total weight of the resin and curing agent.

Step-by-Step Compounding and Curing Protocol

-

Pre-Drying: Dry the Zinc Borate powder in an oven at 110°C for 2 hours to remove any adsorbed moisture, which can interfere with the curing process.

-

Weighing: Accurately weigh the epoxy resin into a suitable mixing vessel.

-

Dispersion:

-

Begin stirring the epoxy resin with the mechanical mixer at a low speed (e.g., 200 rpm).

-

Gradually add the pre-weighed Zinc Borate powder to the vortex. A gradual addition prevents clumping and ensures a more uniform dispersion.[6]

-

Once all the powder is added, increase the mixing speed to a high-shear setting (e.g., 1000-1500 rpm) for 30-60 minutes.[7] The goal is to achieve a homogenous, agglomerate-free dispersion. The viscosity will increase noticeably.

-

-

Degassing: Place the mixture in a vacuum chamber or desiccator at room temperature and apply a vacuum until bubbling subsides. This step is critical to remove air entrapped during mixing, which would otherwise create voids in the final cured part.

-

Addition of Curing Agent: Release the vacuum. While stirring at a low speed, add the stoichiometric amount of curing agent to the mixture. Continue mixing for 5-10 minutes until the hardener is fully incorporated. Avoid overly vigorous mixing to minimize re-introducing air.

-

Casting: Pour the final mixture carefully into the pre-heated and release-agent-coated molds.

-

Curing: Transfer the molds to a programmable oven. A typical two-stage curing cycle for an aerospace-grade epoxy might be 90 minutes at 160°C followed by 120 minutes at 180°C.[4][5] Always consult the resin manufacturer's datasheet for the recommended curing schedule.

-

Post-Curing & Demolding: After the cycle is complete, turn off the oven and allow the samples to cool slowly to room temperature before demolding. Abrupt temperature changes can induce internal stresses.

Caption: Workflow for preparing epoxy-zinc borate composite test specimens.

Performance Evaluation Protocols

Evaluating flame retardancy requires standardized testing methods. The following three tests provide a comprehensive picture of a material's fire performance, from ignitability to heat release.

Protocol 1: Limiting Oxygen Index (LOI)

-

Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen atmosphere that is required to sustain candle-like combustion of a specimen.[9][10] A higher LOI value indicates better flame resistance. Materials with an LOI above 21% (the approximate oxygen concentration in air) are considered flame retardant.[9]

-

Methodology:

-

Prepare bar-shaped specimens according to the standard's dimensions (e.g., 120mm x 7mm x 3mm).[10]

-

Mount a specimen vertically in the glass chimney of the LOI apparatus.[11]

-

Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.

-

Ignite the top of the specimen with a pilot flame.

-

Observe the burning behavior. The oxygen concentration is systematically adjusted until the critical level is found where the flame just extinguishes.

-

The LOI is calculated as the percentage of oxygen in the final gas mixture.

-

Protocol 2: UL 94 Vertical Burn Test

-

Objective: To classify the flammability of a plastic material based on its self-extinguishing characteristics after exposure to a flame.[12][14]

-

Methodology:

-

Prepare bar-shaped specimens (typically 125mm x 13mm x 3mm).[15]

-

Mount a specimen vertically.

-

Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.

-

Record the afterflame time (t1).

-

Immediately re-apply the flame for another 10 seconds and remove it.

-

Record the second afterflame time (t2) and the afterglow time (t3).

-

Observe if any flaming drips ignite a cotton patch placed below the specimen.

-

Classify the material based on the criteria in the table below.

-

| Classification | Afterflame time (t1 or t2) | Total Afterflame (t1 + t2 for 5 specimens) | Afterflame + Afterglow (t2 + t3) | Flaming Drips Ignite Cotton |

| V-0 | ≤ 10 seconds | ≤ 50 seconds | ≤ 30 seconds | No |

| V-1 | ≤ 30 seconds | ≤ 250 seconds | ≤ 60 seconds | No |

| V-2 | ≤ 30 seconds | ≤ 250 seconds | ≤ 60 seconds | Yes |

This table is a simplified summary. Refer to the full UL 94 standard for complete criteria.[14][16]

Protocol 3: Cone Calorimetry

-

Objective: To measure the heat release rate (HRR) and other fire-related properties of a material under a controlled radiant heat flux. This is one of the most important bench-scale tests for assessing real-world fire behavior.[18][19]

-

Methodology:

-

Prepare flat plaque specimens (typically 100mm x 100mm x 3mm).

-

Place the specimen on a load cell to continuously measure mass loss.

-

Expose the specimen to a specific level of radiant heat (e.g., 35 or 50 kW/m²) from a conical heater.[17]

-

A spark igniter is used to ignite the flammable gases released by the decomposing material.

-

The combustion products are collected in an exhaust hood where sensors measure oxygen concentration, smoke density, and gas temperatures.

-

Key parameters are calculated based on the principle of oxygen consumption, where the amount of heat released is directly proportional to the amount of oxygen consumed during combustion.[18][20]

-

Caption: Relationship between key flame retardancy tests and measured properties.

Data Interpretation and Expected Results

The addition of Zinc Borate is expected to significantly improve the fire performance of the epoxy resin. The following table summarizes typical trends observed as the concentration of ZB is increased.

| Formulation ID | Expected LOI (%) | Expected UL 94 Rating | Expected Peak Heat Release Rate (pHRR) (kW/m²) | Expected Total Heat Release (THR) (MJ/m²) |

| EP-Control | 20 - 24 | No Rating | > 1000 | > 100 |

| EP-ZB-5 | 25 - 27 | V-2 / V-1 | 700 - 900 | 80 - 100 |

| EP-ZB-10 | 27 - 30 | V-1 / V-0 | 500 - 700 | 60 - 80 |

| EP-ZB-15 | 30 - 33 | V-0 | 350 - 500 | 50 - 70 |

| EP-ZB-20 | > 33 | V-0 | < 350 | < 50 |

Note: These values are illustrative and will vary based on the specific epoxy system, curing conditions, and synergy with other additives.

A successful flame-retardant formulation will exhibit:

-

Increasing LOI: A higher percentage of oxygen is needed to sustain a flame.

-

Improved UL 94 Rating: The material self-extinguishes more quickly with no (V-0, V-1) or non-igniting (V-1) drips.[16]

-

Reduced pHRR: The peak intensity of the fire is significantly lowered.[5]

-

Reduced THR: The total fuel contribution of the material is decreased.

-

Increased Char Yield: Thermogravimetric Analysis (TGA) will show a higher percentage of material remaining as stable char at high temperatures, confirming the condensed phase action.[21]

Conclusion

Octaboron trizinc pentadecaoxide is a highly effective, non-halogenated flame retardant for epoxy resins. Its multifaceted mechanism—encompassing endothermic cooling, barrier formation, and char promotion—provides a robust defense against fire. By following the detailed protocols for formulation and standardized testing outlined in this guide, researchers can systematically develop and validate high-performance, fire-safe epoxy composites. The synergistic potential of Zinc Borate with other flame retardants further expands its utility, enabling the creation of advanced materials that meet the stringent safety standards of modern industry.

References

- Protolabs. (2025, June 12). UL 94 Classification and Flame-Retardant Plastic Materials.

- Alfa Chemistry. Cone Calorimetry Test - Flame Retardant.

- Power Rubber. (2025, October 19). UL Certification and UL94 Flammability Standard for Plastics.

- RapidMade. (2025, March 8). Comprehensive Breakdown of Flame Rated (UL 94-V0) Plastics at RapidMade.

- Xometry. (2024, May 7). Flame Retardant Plastics & UL 94 Flammability Standards.

- Bopla Gehäuse Systeme GmbH. Flame retardance of plastics - UL 94.

- SpecialChem. (2025, July 16). Fire Resistance of Plastics: Limiting Oxygen Index (LOI).

- National Institute of Standards and Technology (NIST). (2024, July 24). The Cone Calorimeter: The Most Important Tool in Fire Safety Science.

- ResearchGate. (2026, January 9). Investigation of zinc borate-reinforced epoxy composites produced via additive manufacturing: thermal and mechanical analysis.

- S. Al-Malaika, et al. Cone Calorimetry Studies of Fire Retardant Soybean-Oil-Based Copolymers Containing Silicon or Boron.

- Wikipedia. Limiting oxygen index.

- First Graphene. (2019, June 17). Significant Fire Retardancy Test Results.

- Bisley International. (2023, August 16). The Mechanism of Zinc Borate Fire Retardant.

- ResearchGate. A review on cone calorimeter for assessment of flame-retarded polymer composites.

- ITA Labs UK. Limiting Oxygen Index Testing & Analysis (LOI).

- ACS Publications. (2022, October 18). Characteristics of Mechanical Properties and Thermal Behavior of Epoxy Nanocomposites and Coatings by Zinc Borate, Nano Silica, and Hardener.

- National Center for Biotechnology Information. (2022, October 18). Characteristics of Mechanical Properties and Thermal Behavior of Epoxy Nanocomposites and Coatings by Zinc Borate, Nano Silica, and Hardener.

- IMaST. SYNERGISTIC EFFECTS OF ZINC BORATE AND ALUMINUM TRIHYDRATE ON FLAMMABILITY BEHAVIOUR OF AEROSPACE EPOXY SYSTEM.

- Scientific.net. (2013, July 31). Preparation and Characterization of Nano Zinc Borate/Epoxide Resin Composite.

- hxochemical. Introduction of Zinc Borate Products/硼酸锌.

- National Center for Biotechnology Information. (2022, May 6). Improving the curing and flame retardancy of epoxy resin composites by multifunctional Si-containing cyclophosphazene derivatives.

- TESTEX. (2022, September 12). What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354.

- hxochemical. (2025, December 27). Applications of Zinc Borate.

- Dynisco. Advanced LOI Limiting Oxygen Index Chamber - Legacy Product.

- Emerald Publishing. (2025, December 24). Investigation of zinc borate-reinforced epoxy composites produced via additive manufacturing: thermal and mechanical analysis.

- Taylor & Francis Online. (2022, October 25). The effect of silicon dioxide and zinc borate on the flame retardancy, thermal and mechanical properties of jute/epoxy hybrid composite.

- springerprofessional.de. (2026, February 4). Enhancing flame-retardant properties of epoxy resin using micro-encapsulated boric acid and zinc borate in a urea–melamine–formaldehyde shell.

- MDPI. (2024, November 29). Preparation of Flame-Retardant Glass Fiber-Reinforced Epoxy by Vacuum-Assisted Resin Infusion Process with Deep Eutectic Point Curing Agent.

- Royal Society of Chemistry. (2022, May 6). Improving the curing and flame retardancy of epoxy resin composites by multifunctional Si-containing cyclophosphazene derivative.

- Asian Journal of Chemistry. (2024, March 30). Effect of Phosphorus-Nitrogen based Flame-Retardant Combined with Zinc Borate on Thermal Stability and Flame Retardancy of Epoxy Clay Nanocomposites.

- SciSpace. Synergistic effects of zinc borate and aluminium trihydroxide on flammability behaviour of aerospace epoxy system.

- De Gruyter. (2022, August 15). New flame retardant epoxy resins based on cyclophosphazene-derived curing agents.

- United Resin Corporation. (2024, March 25). Fire Retardant Epoxy: Combining Safety With Performance.

- Alfa Chemistry. CAS 84455-32-3 Octaboron trizinc pentadecaoxide.

- Pharos. Octaboron trizinc pentadecaoxide.

Sources

- 1. bisleyinternational.com [bisleyinternational.com]

- 2. eitai-sangyo.com [eitai-sangyo.com]

- 3. Applications of Zinc Borate - hxochemical [huxf.com]

- 4. imast.biz [imast.biz]

- 5. scispace.com [scispace.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. specialchem.com [specialchem.com]

- 9. Limiting oxygen index - Wikipedia [en.wikipedia.org]

- 10. Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK - ITA Labs [italabs.co.uk]

- 11. Advanced LOI Limiting Oxygen Index Chamber - Legacy Product [dynisco.com]

- 12. protolabs.com [protolabs.com]

- 13. Flame retardance of plastics - UL 94 | BOPLA [bopla.de]

- 14. UL Certification and UL94 Flammability Standard for Plastics - Power Rubber [powerrubber.com]

- 15. Improving the curing and flame retardancy of epoxy resin composites by multifunctional Si-containing cyclophosphazene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rapidmade.com [rapidmade.com]

- 17. What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354. [motistech.com]

- 18. The Cone Calorimeter: The Most Important Tool in Fire Safety Science | NIST [nist.gov]

- 19. researchgate.net [researchgate.net]

- 20. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 21. asianpubs.org [asianpubs.org]

Octaboron trizinc pentadecaoxide in corrosion-inhibiting coatings

Technical Application Note: Octaboron Trizinc Pentadecaoxide (

Abstract

This application note details the integration of Octaboron trizinc pentadecaoxide (

Chemical Identity & Mechanism of Action[1]

Octaboron trizinc pentadecaoxide (

The Inhibition Mechanism

The efficacy of

-

Hydrolysis: The pigment releases borate ions (

) and zinc cations ( -

Anodic Passivation: Borate ions act as anodic inhibitors, buffering the pH at the metal interface to slightly alkaline levels (pH 8–9), effectively stifling the acidification that drives pitting corrosion.

-

Film Formation: Zinc ions react with hydroxyls generated at the cathode to precipitate a protective film of zinc hydroxide/oxide, reinforcing the barrier.

Visualization: Electrochemical Inhibition Pathway

Figure 1: Mechanistic pathway of Octaboron trizinc pentadecaoxide in suppressing anodic dissolution and forming a passive interface layer.

Formulation Protocol: High-Performance Epoxy Primer

Objective: Create a solvent-borne epoxy primer with 10 wt%

Materials Checklist

-

Resin: Bisphenol-A Epoxy (EEW ~450-500).

-

Curing Agent: Polyamide adduct.

-

Inhibitor: Octaboron trizinc pentadecaoxide (

). -

Dispersant: High-MW block copolymer (e.g., Disperbyk-163).

-

Solvent: Xylene/Butanol (70:30 blend).

Step-by-Step Workflow

Step 1: Millbase Preparation (The Grind)

-

Charge the mixing vessel with resin solution (40% of total resin) and solvent.

-

Add wetting/dispersing additives while mixing at low speed (500 RPM).

-

Slowly add

and extenders (talc/barytes) to prevent dusting. -

Ramp up to High-Speed Dispersion (HSD) at 2000-2500 RPM.

-

Scientific Rationale: High shear is required to break agglomerates.

has a refractive index (~1.[1]58) similar to many resins, so good dispersion is crucial for film clarity and performance.

-

Step 2: Validation Loop (Self-Correction)

-

Check: Perform Hegman Gauge test every 15 minutes.

-

Target: 25 microns (Hegman 6).

-

Correction: If >25 µm after 45 mins, add media milling (bead mill) step. Do not proceed to let-down until grind is achieved; oversize particles create osmotic pathways for corrosion.

Step 3: Let-down and Stabilization

-

Reduce speed to 1000 RPM.

-

Add remaining resin and thixotropic agents (bentonite clay).

-

Mix for 20 minutes to ensure homogeneity.

Step 4: Activation (Just prior to application)

-

Mix Component A (Base) and Component B (Hardener) at stoichiometric ratio.

-

Induction Time: Allow to stand for 15-30 minutes.

-

Rationale: Allows adduct formation and prevents "blushing" (reaction with atmospheric

/moisture).

-

Visualization: Formulation Logic

Figure 2: Iterative dispersion protocol ensuring optimal particle size distribution before curing.

Performance Validation & Data

To validate the coating, comparative testing against a standard Zinc Phosphate control is required.

Test Protocol: ASTM B117 (Salt Spray Fog).

Substrate: Cold Rolled Steel (SAE 1010), blasted to Sa 2.5.

DFT (Dry Film Thickness):

Table 1: Comparative Corrosion Resistance (1000 Hours)

| Metric | Control (No Inhibitor) | Standard Zinc Phosphate (10%) | Octaboron Trizinc Pentadecaoxide (10%) |

| Scribe Creep (mm) | > 5.0 mm | 2.5 - 3.0 mm | < 1.5 mm |

| Blistering (ASTM D714) | 2F (Large/Few) | 6M (Medium) | 10 (None) |

| Adhesion Loss | > 30% | 10-15% | < 5% |

| EIS Impedance ($ | Z | _{0.01Hz}$) |

Analysis: The Octaboron variant demonstrates superior scribe creep resistance due to the higher mobility of borate ions compared to phosphate ions, allowing faster passivation of the exposed scribe.

Troubleshooting & Optimization

Issue 1: Osmotic Blistering

-

Cause:

is slightly water-soluble.[2][3] If clusters (agglomerates) exist, they draw water into the film. -

Solution: Ensure Hegman > 6. Use a silane coupling agent (e.g., GLYMO) to improve pigment-resin wetting and reduce hydrophilicity.

Issue 2: Viscosity Instability

-

Cause: Borates can interact with hydroxyl groups in epoxy resins, causing gelling.

-

Solution: Monitor shelf-life stability. If viscosity climbs, switch to a "capped" epoxy or adjust the dispersant to a non-ionic type.

References

-

U.S. Borax (Rio Tinto). (2019). Firebrake® ZB: Multifunctional Pigment for Coatings.[4] Retrieved from

-

Schubert, D. M. (2019).[5] "Hydrated Zinc Borates and Their Industrial Use." Molecules, 24(13), 2491. Retrieved from

-

Paint & Coatings Industry (PCI). (2022). Corrosion Inhibition Mechanisms of Zinc Borate in Epoxy Systems.[4] Retrieved from

-

American Chemical Society (ACS). (2022). Characteristics of Mechanical Properties and Thermal Behavior of Epoxy Nanocomposites and Coatings by Zinc Borate. ACS Omega. Retrieved from

-

ASTM International. (2023). ASTM B117-19, Standard Practice for Operating Salt Spray (Fog) Apparatus. Retrieved from

Sources

Application Note: Synergistic Effects of Zinc Borate in Flame Retardant Systems

[1][2][3][4][5][6][7]

Abstract

Zinc Borate (ZB) is a multifunctional flame retardant (FR) often utilized not as a standalone solution, but as a powerful synergist.[1][2][3] Its unique ability to release hydration water, form a vitreous protective layer, and catalyze char formation makes it indispensable in high-performance polymer formulations. This guide details the mechanistic pathways of ZB synergism with Aluminum Trihydroxide (ATH) and Intumescent Flame Retardants (IFR), providing validated protocols for compounding, testing, and quantifying synergistic effectiveness.

Part 1: Mechanism of Action

To deploy Zinc Borate effectively, one must understand its thermal decomposition behavior. The most common grade,

The "Glassy Layer" Mechanism

Unlike simple heat sinks (like ATH), ZB functions as a sintering agent .

-

Dehydration:

-

Ceramification: The remaining anhydrous zinc borate softens and flows.

- forms a low-melting-point glass.

-

This glass acts as a binder for other solid fillers (like alumina from ATH), creating a hard, non-dripping ceramic char rather than a loose powder.

Catalytic Char Formation (Lewis Acid Effect)

In intumescent systems (e.g., Polypropylene/APP/PER), ZB acts as a Lewis acid catalyst. It facilitates the esterification reaction between the acid source (Ammonium Polyphosphate) and the carbon source (Pentaerythritol) at lower temperatures, ensuring the protective char forms before the polymer degrades significantly.

Mechanistic Pathway Diagram

Figure 1: Thermal decomposition and protective mechanism of Zinc Borate in a polymer matrix.[3][4]

Part 2: Synergistic Systems & Formulations

System A: ZB + Aluminum Trihydroxide (ATH) in EVA

Application: Low-Smoke Zero-Halogen (LSZH) Wire & Cable.

ATH is effective but requires high loading (60-65%), which degrades mechanical properties. Replacing a fraction of ATH with ZB improves flame retardancy while maintaining processability.

-

Synergy Basis: ATH releases water at ~200°C; ZB releases water at ~290°C. This "step-wise" water release extends the cooling window. Furthermore, ZB sinters the loose

powder into a hard ceramic crust.

System B: ZB + Intumescent Flame Retardants (IFR) in Polypropylene

Application: Automotive components, electrical housings.

-

Synergy Basis: ZB stabilizes the intumescent char bubbles. Without ZB, the char is often "fluffy" and oxidizes (glows) away. ZB creates a cross-linked phosphate-borate glass that is oxidation resistant.

Part 3: Experimental Protocols

Sample Preparation Protocol (Melt Blending)

Objective: Create uniform dispersion of ZB/Synergist in a polymer matrix. Equipment: Twin-Screw Extruder (Co-rotating), Injection Molder.

-

Drying: Dry ZB and ATH/IFR at 100°C for 4 hours to remove surface moisture (crucial to prevent hydrolysis during extrusion).

-

Premixing: High-speed mix polymer pellets + coupling agent (e.g., 1% Silane) + FR additives for 5 mins.

-

Extrusion Profile (Example for EVA):

-

Zone 1 (Feeder): 110°C

-

Zone 2-4: 130°C - 150°C

-

Die: 140°C

-

Note: Keep temperature below 180°C to prevent premature ATH decomposition.

-

-

Molding: Injection mold into standard test bars (ASTM D638 for tensile, UL-94 bars).

Characterization Workflow

Figure 2: Standardized workflow for evaluating flame retardant synergism.

Testing Parameters

| Test Method | Standard | Key Parameter | Purpose |

| TGA | ASTM E1131 | Onset Temp ( | Determine thermal stability and char yield. |

| LOI | ASTM D2863 | Oxygen Index (%) | Measure minimum |

| UL-94 | UL-94 | V-0, V-1, V-2 Rating | Evaluate self-extinguishing capability and dripping. |

| Cone Calorimetry | ASTM E1354 | PHRR (Peak Heat Release Rate) | Simulate real-fire scenario; measure heat evolution.[5] |

Part 4: Data Analysis & Interpretation[4][12]

Calculating Synergistic Effectiveness (SE)

To scientifically prove synergy (rather than just additive effects), calculate the Synergistic Effectiveness Index (

Where:

- = Experimental value of the mixture.

-

= Calculated additive value (

-

Interpretation:

Representative Data (Hypothetical EVA System)

| Formulation | Composition (wt%) | LOI (%) | UL-94 Rating | PHRR (kW/m²) | Char Description |

| Control | 100% EVA | 19.0 | Fail | 1400 | No char, dripping |

| A (ATH only) | 60% ATH / 40% EVA | 32.0 | V-1 | 350 | Loose white powder |

| B (ZB only) | 60% ZB / 40% EVA | 24.0 | Fail | 900 | Glassy, thin spots |

| Synergistic | 50% ATH / 10% ZB / 40% EVA | 36.5 | V-0 | 210 | Hard, coherent ceramic |

Note: The replacement of just 10% ATH with ZB significantly lowers PHRR and improves the UL-94 rating due to the "sintering" of the alumina residue.

References

-

ASTM International. (2023). ASTM E1354-23 Standard Test Method for Heat and Visible Smoke Release Rates for Materials and Products Using an Oxygen Consumption Calorimeter. [Link]

- Weil, E. D., & Levchik, S. V. (2009). Flame Retardants for Plastics and Textiles: Practical Applications. Hanser Publications.

-

Carpentier, F., et al. (2000). Thermal degradation of zinc borate/aluminum trihydroxide/EVA blends. Polymer Degradation and Stability.[8][2][3][7] (Primary source for ZB/ATH sintering mechanism).

- Bourbigot, S., & Fontaine, G. (2010). Flame retardancy of polylactide: an overview. Polymer Chemistry.

-

U.S. Borax (Rio Tinto). (n.d.). Firebrake® ZB: Multifunctional Flame Retardant. [Link]

Sources

- 1. bisleyinternational.com [bisleyinternational.com]

- 2. Applications of Zinc Borate - hxochemical [huxf.com]

- 3. Zinc Borate|CAS 1332-07-6-hxochem - hxochemical [huxf.com]

- 4. Why Zinc Borate Has Flame Retardant Effect - News - OCEANCHEM [oceanchemgroup.com]

- 5. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]

- 6. Zinc Borate-SHANDONG CHENXU NEW MATERIALS CO., LTD. [en.chenxuchem.com]

- 7. researchgate.net [researchgate.net]

- 8. imast.biz [imast.biz]

Advanced Protocol: Zinc Borate Nanoparticles (ZnB-NPs) for Biomedical Integration

Executive Summary

Zinc Borate (ZnB) has traditionally been utilized as an industrial flame retardant.[1][2] However, its translation into biomedicine represents a paradigm shift, exploiting the synergistic therapeutic window of Zinc (

This guide provides a validated workflow for synthesizing bio-grade Zinc Borate Nanoparticles (ZnB-NPs), distinct from bulk industrial grades. It details the "sweet spot" concentrations that maximize therapeutic efficacy while minimizing cytotoxicity to mammalian fibroblasts (L929).

Module 1: Synthesis & Engineering

Rationale

Industrial ZnB is often micro-sized and heterogeneous. For biomedical applications (drug delivery, tissue scaffolds), we require monodisperse nanoparticles (50–100 nm) with high crystallinity to control ion release rates. We utilize a Surfactant-Assisted Hydrothermal Method to prevent agglomeration.

Protocol: Hydrothermal Synthesis of ZnB-NPs

Target Phase:

Reagents

-

Zinc Source: Zinc Nitrate Hexahydrate (

) [99.9% Purity] -

Boron Source: Borax (

) or Boric Acid ( -

Surfactant: Polyethylene Glycol (PEG-400) or CTAB (Cetyltrimethylammonium bromide)

-

Solvent: Deionized Water (

)

Step-by-Step Methodology

-

Precursor Preparation:

-

Dissolve 0.1 M

in 50 mL DI water. -

Add PEG-400 (1% v/v) to the zinc solution. Stir at 500 RPM for 20 mins to form a micellar template.

-

-

Precipitation:

-

Dissolve 0.1 M Borax in 50 mL DI water (heat to 40°C to ensure solubility).

-

Critical Step: Dropwise add the Borax solution to the Zinc solution under vigorous stirring (1000 RPM).

-

Adjust pH to 8.0–9.0 using 1M NaOH. A white precipitate will form immediately.

-

-

Hydrothermal Treatment:

-

Transfer the suspension into a Teflon-lined stainless steel autoclave.

-

Seal and heat at 120°C for 8 hours . (Note: Temperatures >150°C may yield anhydrous phases less suitable for hydration-dependent ion release).

-

-

Purification:

-

Centrifuge at 8,000 RPM for 15 mins.

-

Wash the pellet

with DI water and

-

-

Drying:

-

Dry in a vacuum oven at 60°C for 12 hours. Pulverize the resulting cake into a fine powder.

-

Module 2: Characterization Standards

To ensure the synthesized particles are "Bio-Grade," they must meet specific physicochemical criteria.

| Technique | Parameter | Expected Result for Bio-Grade ZnB |

| XRD | Phase Purity | Distinct peaks matching JCPDS 35-0433 ( |

| TEM | Morphology | Nanorods or irregular spheres; Size range 40–100 nm . |

| FTIR | Chemical Bonds | Peaks at ~1300-1400 |

| Zeta Potential | Stability | Value < -25 mV or > +25 mV (indicates colloidal stability for drug delivery). |

Module 3: Biological Efficacy (Mechanisms & Protocols)[3]

Mechanistic Pathway

The therapeutic value of ZnB-NPs lies in the controlled release of ions. The diagram below illustrates the dual-action pathway: antimicrobial defense vs. tissue regeneration.

Figure 1: Mechanistic pathways of Zinc Borate Nanoparticles. High local concentrations drive antimicrobial ROS generation, while controlled lower concentrations promote angiogenesis and collagen deposition.

Antimicrobial Protocol (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram +) and P. aeruginosa (Gram -).

-

Preparation: Disperse ZnB-NPs in Mueller-Hinton Broth (MHB) using sonication (30 mins) to create a stock solution (e.g., 2000 µg/mL).

-

Dilution: Perform serial two-fold dilutions in a 96-well plate (Range: 1000 µg/mL to 1.95 µg/mL).

-

Inoculation: Add

CFU/mL of bacterial suspension to each well. -

Incubation: 37°C for 24 hours.

-

Readout: Measure Optical Density (

).-

Reference Standard: ZnB-NPs typically show MIC values of 0.5 mg/mL (500 µg/mL) for S. aureus and higher for Gram-negatives [1, 2].

-

Module 4: Safety & Toxicology (The Therapeutic Window)

Critical Warning: Zinc is cytotoxic at high concentrations. The "Therapeutic Window" is narrow.

Cytotoxicity Protocol (L929 Fibroblasts)

Method: MTT Assay or CCK-8.

-

Seeding: Seed L929 mouse fibroblasts at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Replace media with fresh DMEM containing ZnB-NPs at concentrations: 0 (Control), 10, 50, 100, 200, 500 µg/mL.

-

Exposure: Incubate for 24h and 48h.

-

Analysis: Add MTT reagent, incubate 4h, dissolve formazan crystals in DMSO. Read absorbance at 570 nm.

Data Interpretation Guide:

-

< 50 µg/mL: Proliferative Zone. Cell viability often >100% due to Boron-induced stimulation.

-

50 – 100 µg/mL: Safe Zone. Viability >80%.

-

> 180 µg/mL: Cytotoxic Threshold.[3] Viability drops significantly (<60%).[4][5] This is the upper limit for tissue engineering scaffolds [4, 5].

Module 5: Application Note - Wound Dressing Integration

For researchers developing hydrogels (e.g., Chitosan/Alginate):

-

Loading: Do not add ZnB-NPs directly to the crosslinker. Disperse NPs in the polymer solution before crosslinking to ensure homogeneity.

-

Concentration: Target a final scaffold loading of 0.1% - 0.5% (w/w) . This maintains the local concentration in the "Proliferative Zone" while providing surface-contact antimicrobial action.

References

-

NIH/PubMed: Activity of zinc oxide and zinc borate nanoparticles against resistant bacteria in an experimental lung cancer model. (Demonstrates MIC values and synergistic effects).

-

DergiPark (Academic Journal): Antimicrobial, antifibrinolytic, enzyme inhibitory and wound healing properties of zinc borate. (Establishes the 0.01 µg/mL proliferative effect on fibroblasts).

-

MDPI (Materials): A New Approach for the Synthesis of Powder Zinc Oxide and Zinc Borates with Desired Properties. (Detailed hydrothermal synthesis parameters).

-

ResearchGate/Journal of Alloys and Compounds: Cytotoxicity of ZnO nanoparticles on L-929 (mouse fibroblast) cell line. (Establishes the cytotoxicity threshold of ~180 µg/mL for Zinc-based nanosystems).

-

MDPI (Pharmaceutics): Zinc- and Copper-Doped Mesoporous Borate Bioactive Glasses: Promising Additives for Potential Use in Skin Wound Healing Applications.[6] (Validates the use of Borate-based systems for L929 proliferation).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Activity of zinc oxide and zinc borate nanoparticles against resistant bacteria in an experimental lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of zinc oxide and zinc borate nanoparticles against resistant bacteria in an experimental lung cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Introduction to Zinc Borate as a Wood Preservative

An Application Guide to Zinc Borate in Wood Preservation

For inquiries, please contact: Senior Application Scientist Google Research & Development

Zinc borate is an inorganic compound that has garnered significant attention and widespread use in the wood preservation industry. It exists in several hydrated forms, with the most common commercial variant being 2ZnO·3B₂O₃·3.5H₂O, often referred to by trade names such as Borogard® ZB.[1][2] Unlike highly soluble borates such as disodium octaborate tetrahydrate (DOT), zinc borate's key advantage lies in its very low water solubility (less than 0.28% at room temperature), which imparts significant resistance to leaching.[1][2]

This property makes it particularly suitable for the protection of wood composites like oriented strand board (OSB), wood-plastic composites (WPCs), and siding that may be used in exterior, above-ground applications where intermittent exposure to moisture is expected.[1][2] Beyond its fungicidal and insecticidal properties, zinc borate also functions as a fire retardant, releasing water upon decomposition at high temperatures and forming a glassy char that can inhibit combustion.[3][4] It is valued for its low mammalian toxicity, colorless appearance, and lack of odor, making it a versatile and environmentally conscious choice for wood protection.[1]

Table 1: Physical and Chemical Properties of Commercial Zinc Borate (2ZnO·3B₂O₃·3.5H₂O)

| Property | Value | Reference |

|---|---|---|

| Formula Weight | 434.66 g/mol | [2] |

| Appearance | White, odorless powder | [2] |

| Median Particle Size | ~7 microns | [2] |

| Water Solubility | < 0.28% (w/w) at room temp. | [2] |

| Thermal Stability | Stable up to 290°C | [2] |

| Composition | ~48% B₂O₃, ~37.5% ZnO |[2] |

Mechanism of Biocidal Action

The efficacy of zinc borate as a wood preservative is not derived from the compound in its solid, sparingly soluble state. Instead, its protective action relies on a controlled hydrolysis mechanism that activates in the presence of moisture—the very condition that promotes fungal and insect attack.[3][5]

When wood treated with zinc borate is exposed to moisture, the zinc borate undergoes slow and reversible hydrolysis. This reaction releases boric acid, a well-documented and potent biocide, into the wood matrix.[3][5] Boric acid is effective against a wide range of wood-destroying organisms, including decay fungi (both brown and white rot) and insects like termites.[1] The zinc component primarily contributes to leach resistance, but the boric acid component provides the majority of the preservative efficacy.[6] This "on-demand" release ensures that the biocide is available when needed most, while the low solubility of the parent zinc borate compound prevents rapid depletion in damp conditions.[5]

Caption: Controlled release mechanism of zinc borate.

Application Methodologies

The method of applying zinc borate depends heavily on the type of wood product being treated. Its low solubility precludes its use in traditional aqueous pressure treatment systems for solid wood unless specialized formulations are used.

In-Process Treatment for Wood Composites

The most common application for zinc borate is as an additive during the manufacturing of engineered wood products.[1][3]

-

Process: Fine zinc borate powder is added to the dry wood chips, flakes, or fibers before or during the application of wax and adhesive resins.[2][3]

-

Distribution: This "in-process" blending ensures a thorough and uniform distribution of the preservative throughout the composite material.[2]

-

Products: This method is standard for producing preservative-treated OSB, medium-density fiberboard (MDF), and wood-plastic composites (WPCs).[1][2] The thermal stability of zinc borate up to 290°C ensures it is not degraded during the hot-pressing stage of composite manufacturing.[2]

Specialized Treatments for Solid Wood

Treating solid wood with zinc borate is challenging due to its low solubility. However, research has demonstrated effective methods using alternative carriers.

-

Ammoniacal Systems: Zinc borate can be suspended in an ammonia solution.[7][8] The ammonia acts as a carrier, improving the penetration of the zinc borate particles deep into the wood structure during pressure treatment.[7][8] After treatment, the ammonia evaporates, leaving the zinc borate deposited within the wood.[7][8]

-

Micronized/Nano-Particles: Reducing the particle size of zinc borate to the micro or nano scale can improve its penetration and distribution in wood when applied as an aqueous suspension.[9] Milled zinc borate has also shown improved resistance to leaching compared to unmilled versions.[9]

Experimental Protocols

The following protocols provide a framework for researchers to prepare, treat, and evaluate wood samples with zinc borate.

Caption: Experimental workflow for zinc borate wood treatment and evaluation.

Protocol 4.1: Preparation of Ammoniacal Zinc Borate Suspension

This protocol describes the preparation of a zinc borate suspension suitable for treating solid wood samples.[7][8]

-

Objective: To create a stable suspension of zinc borate in an aqueous ammonia solution to facilitate wood penetration.

-

Materials:

-

Zinc Borate (2ZnO·3B₂O₃·3.5H₂O) powder.

-

Ammonium Hydroxide (28-30% NH₃).

-

Deionized water.

-

Magnetic stirrer and stir bar.

-

Beaker and graduated cylinders.

-

-

Procedure:

-

In a fume hood, slowly add a calculated amount of ammonium hydroxide to deionized water to achieve the desired final ammonia concentration (e.g., 5% v/v). Causality: The ammonia solution acts as a carrier for the insoluble zinc borate particles.

-

While stirring vigorously, slowly add the zinc borate powder to the ammonia solution to achieve the target preservative concentration (e.g., 2.5% w/v).

-

Continue stirring for at least 30 minutes to ensure a homogenous suspension before use. The suspension should be continuously stirred during the treatment process to prevent settling.

-

Protocol 4.2: Vacuum-Pressure Treatment of Wood Samples

This protocol details a standard vacuum-pressure-vacuum (V-P-V) method for impregnating wood blocks.[7][8]

-

Objective: To achieve deep and uniform penetration of the zinc borate suspension into the wood samples.

-

Equipment:

-

Laboratory-scale treatment vessel/desiccator connected to a vacuum pump and pressure source.

-

Wood samples (e.g., 20x20x20 mm blocks of a non-durable species like pine).

-

-

Procedure:

-

Place the pre-weighed, oven-dried wood samples into the treatment vessel.

-

Apply an initial vacuum of -85 kPa for 30 minutes. Causality: This removes air from the wood cell lumens, facilitating subsequent liquid uptake.

-

While maintaining the vacuum, introduce the zinc borate suspension until the samples are fully submerged.

-

Release the vacuum and apply a positive pressure of 800 kPa for 60 minutes. Causality: The positive pressure forces the preservative suspension deep into the wood structure.

-

Release the pressure and apply a final vacuum of -85 kPa for 15 minutes to remove excess surface liquid.

-

Remove the samples, gently blot the surfaces, and re-weigh immediately to determine gross preservative uptake.

-

Protocol 4.3: Determination of Preservative Retention

This protocol outlines the steps to quantify the amount of zinc borate retained in the wood.

-

Objective: To calculate the final loading of zinc borate in the wood, typically expressed as kilograms per cubic meter ( kg/m ³) or percent by weight (%).

-

Calculation from Uptake:

-

Formula: Retention ( kg/m ³) = (G × C) / V

-

G = Mass of solution absorbed (W₂ - W₁ in kg)

-

C = Concentration of the solution (% w/w, converted to a fraction)

-

V = Volume of the wood block (m³)

-

-

Note: This calculation provides an estimate. For precise retention, chemical analysis is required.

-

-

Chemical Analysis (Wet Ashing & AAS/ICP):

-

Grind a treated, conditioned wood sample to a fine powder (e.g., 20-mesh).

-

Accurately weigh a portion of the ground sample.

-

Digest the sample using a standard wet ashing procedure with strong acids (e.g., nitric and sulfuric acid) as per AWPA Standard A7.[9][10] Causality: This process destroys the organic wood matrix, leaving the inorganic preservative components in solution.

-

Dilute the digestate to a known volume with deionized water.

-

Analyze the concentration of zinc (or boron) in the solution using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

-

Calculate the amount of zinc borate in the original sample based on the known stoichiometry and the measured elemental concentration.

-

Protocol 4.4: Fungal Efficacy Testing (Soil-Block Test)

This protocol is a modified soil-block test based on standards like EN 113 or AWPA E10 to assess the effectiveness of the treatment against wood-decay fungi.[9]

-

Objective: To determine the protective threshold of zinc borate by exposing treated wood to pure cultures of decay fungi.

-

Materials:

-

Procedure:

-

Prepare culture jars by adding soil, moisture, and a wood feeder strip, then sterilize by autoclaving.

-

Inoculate the jars with the test fungus and incubate until the feeder strip is fully colonized.

-

Place a sterile, pre-weighed treated (or control) block onto the colonized feeder strip.

-

Incubate the jars at optimal conditions (e.g., 25°C and 75% RH) for a specified period (e.g., 12 weeks).

-

After incubation, carefully remove the blocks, clean off any surface mycelium, and oven-dry to a constant weight.

-

Calculate the percentage mass loss due to fungal decay. A mass loss of less than 3% is typically considered effective protection.[9]

-

Protocol 4.5: Leaching Resistance Assessment

This protocol, based on standards like AWPA E11, evaluates the permanence of the zinc borate treatment.

-

Objective: To simulate weathering and quantify the amount of preservative that leaches from the wood.

-

Procedure:

-

Take a set of treated and conditioned wood blocks.

-

Submerge the blocks in deionized water (e.g., in a vacuum desiccator).

-

Apply a vacuum to saturate the blocks with water.

-

Place the saturated blocks in a container with a specified volume of fresh deionized water.

-

Hold the samples for a series of leaching cycles (e.g., 6 hours, 24 hours, 48 hours, etc., up to 14 days), replacing the water at each interval.

-

After the final cycle, oven-dry the leached blocks.

-

The leached blocks can then be subjected to fungal efficacy testing (Protocol 4.4) to assess residual protection or analyzed for remaining preservative content (Protocol 4.3).

-

Data Analysis and Expected Outcomes

Properly treated wood is expected to show significantly reduced mass loss compared to untreated controls in fungal decay tests. Leaching may slightly reduce efficacy, but a durable treatment will still provide adequate protection.

Table 2: Example Data from a Fungal Decay Test (12-Week Exposure)

| Treatment Group | Test Fungus | Average Mass Loss (%) | Efficacy Outcome |

|---|---|---|---|

| Untreated Control | G. trabeum | 45.2% | Invalid (Test Valid) |

| ZnB Treated (Unleached) | G. trabeum | 1.8% | Effective Protection |

| ZnB Treated (Leached) | G. trabeum | 2.9% | Effective Protection |

| Untreated Control | T. versicolor | 28.5% | Invalid (Test Valid) |

| ZnB Treated (Unleached) | T. versicolor | 1.5% | Effective Protection |

| ZnB Treated (Leached) | T. versicolor | 2.5% | Effective Protection |

Safety, Handling, and Disposal

While zinc borate has low acute toxicity, it should be handled as a chemical irritant.

-

Handling: Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a dust mask or respirator when handling zinc borate powder to avoid inhalation and skin contact. Prepare suspensions in a well-ventilated area or fume hood.

-

Disposal: Dispose of unused chemicals and treated wood waste in accordance with local, state, and federal regulations. Do not burn preservative-treated wood in open fires or residential boilers.

References

-

Schubert, D.M. (2019). Hydrated Zinc Borates and Their Industrial Use. Molecules, 24(13), 2419. [Link]

-

Ibañez, C., et al. (2023). Ammoniacal Zinc Borate for Wood Protection against Fungi and Insects. Forests, 14(6), 1152. [Link]

-

Ibañez, C., et al. (2023). Ammoniacal Zinc Borate for Wood Protection against Fungi and Insects. ResearchGate. [Link]

-

Laks, P.E., & Manning, M.J. (1997). Mobility of zinc borate wood composite preservative. The International Research Group on Wood Preservation. [Link]

-

Lloyd, J. (2009). Recent Developments In Borate Wood Preservation. Canadian Wood Preservation Association Proceedings. [Link]

-

Ibañez, C.M., et al. (2019). Effectiveness of micronizing zinc borate to improve its fungicidal properties. BioResources, 14(3), 6231-6246. [Link]

-

FPInnovations. (n.d.). Borate-Treated Wood for Construction. FPInnovations. [Link]

-

U.S. Borax. (n.d.). Borogard ZB | Protection for wood composites. U.S. Borax. [Link]

-

Schubert, D.M. (n.d.). Zinc borate hydrolysis. Morressier. [Link]

-